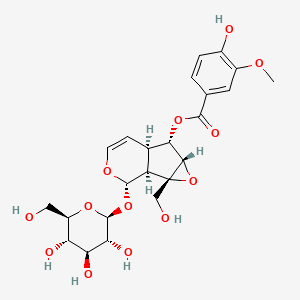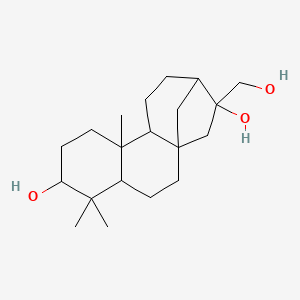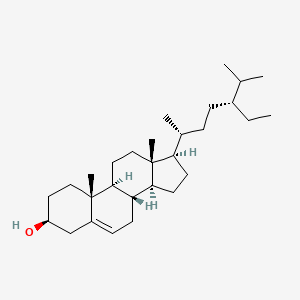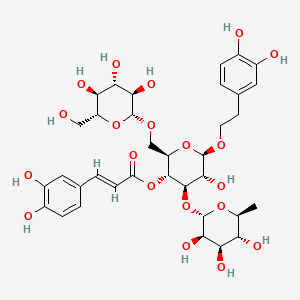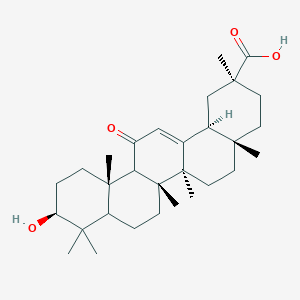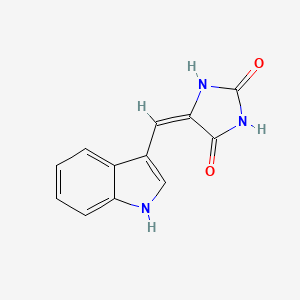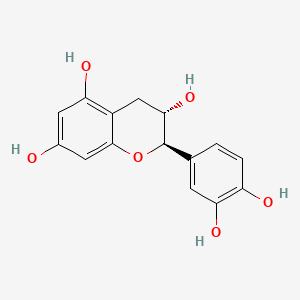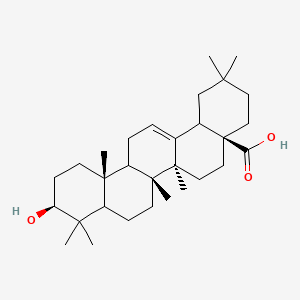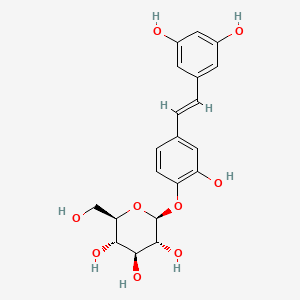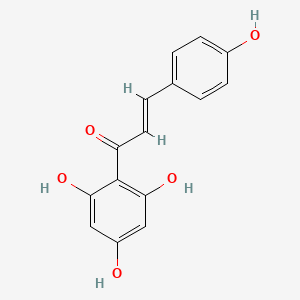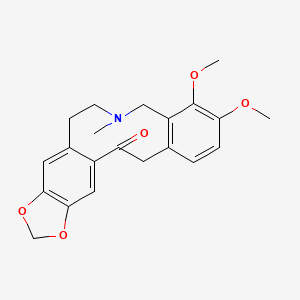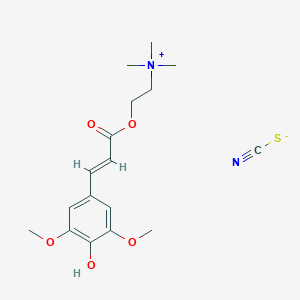
Sinapine thiocyanate
描述
Sinapine thiocyanate is a chemical compound known for its diverse biological activities. It is derived from the seeds of cruciferous plants such as rapeseed and mustard. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
作用机制
Sinapine thiocyanate (ST), also known as Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate or A9SJB3RPE2, is an alkaloid isolated from the seeds of cruciferous species . It has exhibited a wide range of pharmacological effects, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects .
Target of Action
The primary target of ST is Growth Arrest and DNA Damage-inducible Alpha (GADD45A) . GADD45A is a stress-induced protein that plays a crucial role in maintaining genomic stability and cellular response to DNA damage .
Mode of Action
ST interacts with its target, GADD45A, by upregulating its expression . This interaction leads to significant changes in cellular processes, including the repression of cell proliferation and mobility, and the arrest of cells in the G2/M phase .
Biochemical Pathways
ST affects several biochemical pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells .
Pharmacokinetics
The bioavailability of ST is low due to enterohepatic circulation . The apparent volume of distribution of ST for intravenous and intragastric administrations are 107.51 ± 21.16 L/kg and 78.60 ± 14.44 L/kg, respectively . The maximum plasma concentration is 47.82 ± 18.77 nM, and the time to maximum peak is 88.74 ± 20.08 min for the intragastric dosing group .
Result of Action
The action of ST results in significant anti-tumor effects on pancreatic cancer cells . It represses the proliferation rate and colony formation of these cells in vitro . It also inhibits cell mobility and increases the expression of E-cadherin, an epithelial biomarker . In vivo, ST suppresses pancreatic cell proliferation and increases GADD45A expression in tumor tissues .
Action Environment
The action of ST can be influenced by environmental factors. For instance, the method of application, the processing of the compound, and the original medicinal plants can affect the skin irritation caused by ST . Furthermore, the concentration of ST in the skin and plasma can vary depending on the method of administration .
生化分析
Biochemical Properties
Sinapine thiocyanate is an acetylcholinesterase (AChE) inhibitor . It interacts with the enzyme AChE, inhibiting its activity. This interaction plays a crucial role in the research of Alzheimer’s disease, ataxia, myasthenia gravis, and Parkinson’s disease .
Cellular Effects
This compound influences cell function by exerting anti-inflammatory and anti-oxidant effects . It can cross cell membranes and inhibit the release of pro-inflammatory cytokines. It also exhibits anti-tumor and anti-angiogenic effects, which can influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically with the enzyme acetylcholinesterase (AChE). By inhibiting AChE, this compound can influence changes in gene expression and cellular metabolism .
Metabolic Pathways
As an AChE inhibitor, it likely interacts with enzymes and cofactors involved in cholinergic signaling .
准备方法
Synthetic Routes and Reaction Conditions
Sinapine thiocyanate can be synthesized through various methods. One common approach involves the extraction of choline from rapeseed meal using hot ethanol reflux combined with ultrasound-assisted anti-solvent precipitation. This method yields a higher amount of choline compared to traditional extraction methods.
Industrial Production Methods
The industrial production of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate typically involves extracting choline from rapeseed or mustard seeds. The process includes defatting the seeds, extracting choline with ethanol, and then reacting it with thiocyanate ions to form the final compound.
化学反应分析
Types of Reactions
Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic reagents such as thiocyanate ions, which replace specific functional groups in the choline molecule.
Major Products
The major products formed from these reactions include various derivatives of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, which may exhibit enhanced or altered biological activity.
科学研究应用
Sinapine thiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and as a reagent in various chemical reactions.
Biology: Research has shown its effects on cellular processes, such as inhibiting the proliferation and migration of pancreatic cancer cells by upregulating GADD45A.
Medicine: The compound exhibits potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Industry: Due to its antioxidant and antimicrobial activities, it is used in the development of functional foods and health supplements.
相似化合物的比较
Sinapine thiocyanate is often compared with other phenolic compounds, such as sinapic acid and its esters (e.g., sinapoyl-glucose, sinapoyl-malate). These compounds share similar biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate is unique due to the presence of the thiocyanate group, which enhances its biological activity and makes it a more effective inhibitor of certain cellular processes.
Similar Compounds
- Sinapic acid
- Sinapoyl-glucose
- Sinapoyl-malate
- Sinapoyl-choline (sinapine)
属性
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-77-8 | |
| Record name | Sinapine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


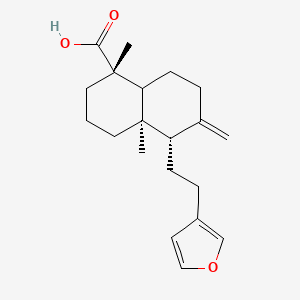
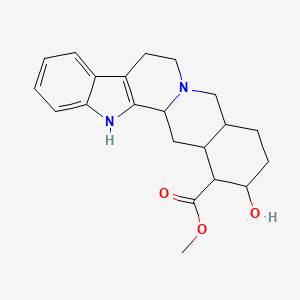
![(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B7765735.png)
